molecular formula C15H22N2O5 B2812790 5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 2193067-19-3

5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2812790
CAS No.: 2193067-19-3
M. Wt: 310.35
InChI Key: IDBTVZCGCWATDQ-UHFFFAOYSA-N
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Description

The compound “5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C15H22N2O5 . It is used in various chemical reactions and has several applications in the field of chemistry .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 310.35 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.

Scientific Research Applications

Synthesis of Complex Organic Compounds

One application involves the synthesis of complex organic structures, such as the dibenzopyrrocoline alkaloid skeleton, which is critical in pharmaceutical research for its potential biological activity. The process includes forming key structural motifs present in natural products and potential drug molecules through reactions that involve the pyrrole unit as a core building block (Lötter et al., 2007). This exemplifies the compound's role in enabling the construction of biologically relevant frameworks, highlighting its significance in the development of new therapeutic agents.

Molecular and Crystal Structure Analysis

Another aspect of its application is in the study of molecular and crystal structures of related compounds. For instance, structural examination of related pyrrole derivatives provides insights into the molecular conformations and interactions that govern their crystalline state (Mironova et al., 2012). Understanding these structural properties is crucial for the rational design of materials and molecules with desired physical and chemical characteristics.

Development of Heterocyclic Compounds

Furthermore, the compound serves as a precursor in the development of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The reaction of amino-substituted heterocycles with carbonyl compounds, for instance, leads to the formation of novel heterocyclic structures that could possess interesting biological or physical properties (Zinchenko et al., 2009). Such reactions underline the versatility of pyrrole derivatives as building blocks in synthetic chemistry.

Mass Spectrometry and Analytical Studies

Additionally, the compound and its derivatives are subjects in mass spectrometry studies to understand their fragmentation patterns under electron impact, which is essential for the analytical characterization of complex organic molecules (Klyba et al., 2019). Such studies are vital for identifying and quantifying substances in various samples, ranging from pharmaceuticals to environmental pollutants.

Exploration of Chemical Reactions

The exploration of chemical reactions involving pyrrole derivatives also showcases their application in synthesizing novel compounds. For instance, reactions with selected bases have led to new derivatives with potential chemical and biological relevance (Remizov et al., 2019). These studies contribute to the broader understanding of reaction mechanisms and the discovery of new chemical entities.

Properties

IUPAC Name

1-methyl-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-7-8-21-9-12(17)10-5-6-11(13(18)19)16(10)4/h5-6,12H,7-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBTVZCGCWATDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=CC=C(N2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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